molecular formula C17H14IN3O2S B2803228 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide CAS No. 864859-06-3

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide

Cat. No. B2803228
M. Wt: 451.28
InChI Key: WCJJHTUAENAPGM-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide” is a chemical compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Synthesis Analysis

The synthesis of such compounds typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves stirring without solvent and/or heat .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .


Chemical Reactions Analysis

This compound can undergo a variety of condensation and substitution reactions due to the active hydrogen on C-2 . It can also react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

  • Antitumor Agents : Certain derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold have been found to be effective as antiproliferative agents in cancer cell lines. They inhibit cancer cell growth and induce apoptosis in a dose-dependent manner, showing potential as new anticancer drugs (Romagnoli et al., 2020).

  • Synthesis of Heterocyclic Compounds : These compounds have been used to synthesize a variety of heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings. These derivatives have shown significant antitumor activities in in vitro tests, indicating their potential for further biological investigations (Shams et al., 2010).

  • Insecticidal Activity : Some pyridine derivatives related to this compound have shown moderate to strong aphidicidal activities, suggesting their potential use as insecticides (Bakhite et al., 2014).

  • Antimicrobial Dyes : Novel antimicrobial dyes based on these compounds have been synthesized for textile finishing. These dyes have shown significant antimicrobial activity against most tested organisms, indicating their potential in textile applications (Shams et al., 2011).

  • Green Chemistry Approaches : Microwave-assisted synthesis of these compounds has been explored as a green chemistry approach, producing novel compounds with potential antibacterial and anticancer activities (Alrobaian et al., 2019).

  • Allosteric Modulators : Some derivatives of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been evaluated as potential allosteric modulators at the A1 adenosine receptor, indicating their potential in pharmaceutical applications (Aurelio et al., 2009).

  • Review of Biological Activity : A review of 4,5,6,7-tetrahydrothieno pyridine derivatives, including those similar to the compound , highlights their significant biological activities and potential as future drug candidates (Sangshetti et al., 2014).

Future Directions

The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists, highlighting their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJJHTUAENAPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide

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